1-Chloro-3-iodo-5-(trifluoromethyl)benzene

Description

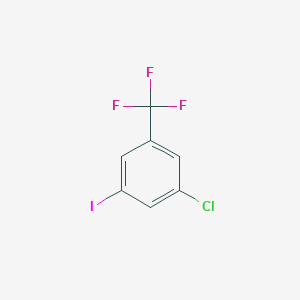

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-iodo-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJWHHSGVKPUZEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572040 | |

| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189352-83-7 | |

| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1189352-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-iodo-5-(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-3-iodo-5-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₇H₃ClF₃I.[1][2] Its unique molecular structure, featuring a benzene ring functionalized with a chlorine atom, an iodine atom, and a trifluoromethyl group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The physical properties of this compound are critical for its handling, reaction optimization, and for understanding its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, alongside generalized experimental protocols for their determination.

Molecular Structure and Identification

The structure of this compound is characterized by a benzene ring with substituents at the 1, 3, and 5 positions. The presence of electron-withdrawing groups (chloro, iodo, and trifluoromethyl) significantly influences the electronic environment of the aromatic ring and, consequently, its physical and chemical properties.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1189352-83-7 | PubChem[1] |

| Molecular Formula | C₇H₃ClF₃I | PubChem[1] |

| Molecular Weight | 306.45 g/mol | PubChem[1] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)I)C(F)(F)F | PubChem[1] |

| InChI Key | LJWHHSGVKPUZEL-UHFFFAOYSA-N | PubChem[1] |

Tabulated Physical Properties

The following table summarizes the available quantitative physical property data for this compound. It is important to note that much of the currently available data is predicted through computational models and awaits experimental verification.

| Physical Property | Value | Notes | Source |

| Appearance | Colorless to light yellow liquid | - | ChemicalBook |

| Boiling Point | 217.9 ± 35.0 °C | Predicted | ECHEMI, ChemicalBook |

| Density | 1.952 ± 0.06 g/cm³ | Predicted | ECHEMI, ChemicalBook |

| Refractive Index | Not Available | - | - |

| Melting Point | Not Available | - | - |

| Solubility | Limited water solubility; soluble in organic solvents like dichloromethane and carbon tetrachloride. | General property of similar compounds. | ChemShuttle[3] |

Experimental Protocols for Physical Property Determination

Given the limited availability of experimentally determined data, this section outlines standard methodologies for the determination of key physical properties of liquid aromatic compounds, which are directly applicable to this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology: Thiele Tube Method

This method is suitable for small sample volumes.

-

Sample Preparation: A small amount of this compound (a few drops) is placed in a small test tube (fusion tube).

-

Capillary Tube Insertion: A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Heating: The Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. Heating is then discontinued.

-

Boiling Point Determination: The liquid will begin to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology: Pycnometer Method

A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows air bubbles to escape.

-

Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured (m₁).

-

Sample Filling: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

Weighing: The filled pycnometer is weighed to determine the mass of the liquid (m₂).

-

Calibration with Water: The process is repeated with distilled water at a known temperature to determine the volume of the pycnometer. The weight of the pycnometer filled with water is measured (m₃).

-

Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water where ρ_water is the known density of water at the measurement temperature.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material.

Methodology: Abbe Refractometer

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the knob until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is taken should also be recorded, as the refractive index is temperature-dependent.

Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The interplay of the benzene ring and its substituents dictates the intermolecular forces, which in turn determine properties like boiling point and density.

References

1-Chloro-3-iodo-5-(trifluoromethyl)benzene chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene, a key building block in modern organic synthesis. This document details its chemical identity, physicochemical properties, a detailed synthetic protocol, and its diverse applications, with a focus on its role in pharmaceutical and materials science research.

Compound Identification

This compound is a substituted aromatic compound with the CAS Number 1189352-83-7.[1][2] Its unique substitution pattern, featuring a chloro, an iodo, and a trifluoromethyl group on the benzene ring, makes it a versatile intermediate in the synthesis of complex organic molecules.[1]

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1189352-83-7[1][2] |

| IUPAC Name | This compound[1][2] |

| Molecular Formula | C7H3ClF3I[1][2] |

| Synonyms | 3-Chloro-5-iodobenzotrifluoride[2] |

| InChI | InChI=1S/C7H3ClF3I/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3H[1][2] |

| InChIKey | LJWHHSGVKPUZEL-UHFFFAOYSA-N[1][2] |

| SMILES | C1=C(C=C(C=C1Cl)I)C(F)(F)F[1][2] |

Chemical Structure

The chemical structure of this compound is presented below. The benzene ring is substituted at positions 1, 3, and 5 with a chlorine atom, an iodine atom, and a trifluoromethyl group, respectively.

References

Spectroscopic Analysis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a concise overview of the available spectroscopic and physicochemical data for the compound 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This halogenated aromatic compound is a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Physicochemical Properties

This compound is characterized by the molecular formula C₇H₃ClF₃I and a molecular weight of approximately 306.45 g/mol .[1][2][3] It typically presents as a colorless to light-red or brown liquid.[1] The compound is classified as corrosive and an irritant, necessitating appropriate handling and storage precautions.[1][2]

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₃I | [1][2][3] |

| Molecular Weight | 306.45 g/mol | [1][2][3] |

| CAS Number | 1189352-83-7 | [1][2] |

| Appearance | Colorless to light-red/brown liquid | [1] |

| Purity (Typical) | ≥ 95% | [1] |

Spectroscopic Data

Mass Spectrometry

While experimental mass spectra are not available, predicted mass-to-charge ratios for various adducts have been calculated. This information is valuable for the identification of the compound in mass spectrometry analyses.

| Adduct | Predicted m/z |

| [M+H]⁺ | 306.89928 |

| [M+Na]⁺ | 328.88122 |

| [M-H]⁻ | 304.88472 |

| [M]⁺ | 305.89145 |

| [M]⁻ | 305.89255 |

Table of predicted m/z values for various adducts of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data (¹H, ¹³C, ¹⁹F) for this compound could not be located in the searched resources. However, based on the structure, the following spectral features would be anticipated:

-

¹H NMR: The spectrum would be expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the electronegative chloro, iodo, and trifluoromethyl substituents.

-

¹³C NMR: The spectrum would display seven distinct signals, one for each carbon atom in the molecule. The carbon attached to the trifluoromethyl group would likely appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons would be significantly affected by the attached halogens and the trifluoromethyl group.

-

¹⁹F NMR: A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be characteristic of a CF₃ group attached to an aromatic ring.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not available. The IR spectrum is expected to exhibit characteristic absorption bands for:

-

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.

-

C=C stretching: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

-

C-F stretching: The strong C-F stretching vibrations of the trifluoromethyl group are anticipated in the 1350-1100 cm⁻¹ range.

-

C-Cl stretching: The C-Cl stretching vibration is expected to be in the 850-550 cm⁻¹ region.

-

C-I stretching: The C-I stretching vibration typically appears at lower wavenumbers, in the 600-500 cm⁻¹ region.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available due to the lack of published experimental spectra.

A general synthetic approach for this compound involves the sequential halogenation of a trifluoromethylbenzene precursor.[1] A typical workflow for the characterization of a newly synthesized batch of this compound would involve the following steps:

Caption: General experimental workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This compound is a valuable compound in synthetic chemistry. While its physicochemical properties are documented, a significant gap exists in the public domain regarding its experimental spectroscopic data. The predicted mass spectral information and the anticipated features of NMR and IR spectra provide a foundational basis for its characterization. Researchers working with this compound are encouraged to acquire and publish comprehensive spectroscopic data to enrich the scientific literature and aid future research endeavors.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages predictive models and data from analogous structures to offer a comprehensive interpretation for researchers in synthetic chemistry, drug discovery, and materials science.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying three distinct signals in the aromatic region corresponding to the three non-equivalent aromatic protons. The electron-withdrawing nature of the chloro, iodo, and trifluoromethyl substituents will deshield these protons, resulting in chemical shifts downfield from benzene (7.36 ppm).

The expected multiplicities are singlets or narrow multiplets, as the meta-coupling constants (⁴JHH) between the aromatic protons are typically small (around 2-3 Hz) and may not be fully resolved.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.0 | s (or narrow m) | - |

| H-4 | 7.6 - 7.8 | s (or narrow m) | - |

| H-6 | 7.7 - 7.9 | s (or narrow m) | - |

Note: Predicted values are based on additive substituent effects and analysis of similar compounds. Actual experimental values may vary.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide further structural confirmation with six distinct signals: three for the protonated aromatic carbons and three for the quaternary carbons bearing the substituents. The trifluoromethyl group will exhibit a characteristic quartet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly downfield. The carbons directly bonded to the electronegative chlorine and iodine atoms will also show characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-1 (C-Cl) | 134 - 136 | s | - |

| C-2 (C-H) | 130 - 132 | d | ~165 (¹JCH) |

| C-3 (C-I) | 92 - 95 | s | - |

| C-4 (C-H) | 138 - 140 | d | ~165 (¹JCH) |

| C-5 (C-CF₃) | 131 - 133 | q | ~35 (²JCCF) |

| C-6 (C-H) | 125 - 127 | d | ~165 (¹JCH) |

| CF₃ | 121 - 124 | q | ~275 (¹JCF) |

Note: Predicted values are based on empirical calculations and data from analogous compounds. Actual experimental values may vary.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of this compound with the IUPAC numbering scheme used for the assignment of NMR signals.

Caption: Molecular structure of this compound.

Experimental Protocol for NMR Analysis

The following is a standard protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for halogenated and fluorinated aromatic compounds like this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments should be performed on a high-field NMR spectrometer, typically with a proton frequency of 400 MHz or higher, to ensure good signal dispersion.

-

The spectrometer should be equipped with a broadband probe capable of detecting ¹H, ¹³C, and ¹⁹F nuclei.

-

Lock the spectrometer on the deuterium signal of the solvent (e.g., CDCl₃ at 77.16 ppm for ¹³C).

-

Shim the magnetic field to achieve optimal resolution and lineshape.

3. ¹H NMR Spectroscopy:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the aromatic region and any potential impurities (e.g., 0-10 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are usually adequate for a sample of this concentration.

-

-

Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum manually to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

4. ¹³C NMR Spectroscopy:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard for obtaining a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: Set to cover the full range of expected carbon chemical shifts (e.g., 0-160 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure quantitative data for quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm) or the TMS signal (0.00 ppm).

-

This guide provides a foundational understanding of the expected NMR characteristics of this compound and a robust protocol for its experimental analysis. Researchers can use this information to aid in reaction monitoring, compound characterization, and quality control.

Electrophilic aromatic substitution on 1-chloro-3-iodo-5-(trifluoromethyl)benzene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution on 1-chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) on this compound. This trisubstituted benzene derivative is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Understanding its reactivity towards electrophiles is crucial for designing synthetic routes to more complex functionalized aromatic compounds.

Core Concepts: Substituent Effects in Electrophilic Aromatic Substitution

The regiochemical outcome of an EAS reaction on a substituted benzene ring is governed by the electronic properties of the substituents already present. The three substituents on the target molecule—chloro, iodo, and trifluoromethyl—each exert a distinct influence on the aromatic ring's reactivity and the orientation of incoming electrophiles.

-

Halogens (Chloro- and Iodo-): Chlorine and iodine are weakly deactivating groups.[2][3] Their electron-withdrawing inductive effect (-I) decreases the nucleophilicity of the benzene ring, making the reaction slower than with benzene itself.[4] However, they possess lone pairs of electrons that can be donated to the ring through resonance (+R effect). This resonance effect stabilizes the carbocation intermediate (the sigma complex) when the electrophile attacks the ortho or para positions.[3][4] Consequently, halogens are classified as ortho, para-directors.

-

Trifluoromethyl Group (-CF₃): The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. This strong inductive effect (-I) significantly reduces the electron density of the aromatic ring, making it much less reactive towards electrophiles.[5][6] Unlike halogens, the -CF₃ group has no lone pairs to donate via resonance. It is a strongly deactivating and meta-directing group.[6][7]

The combined effect of these groups is a heavily deactivated aromatic ring, which will require harsh conditions to undergo electrophilic aromatic substitution.

Regioselectivity Analysis

The substitution pattern on this compound leaves three possible positions for an incoming electrophile: C2, C4, and C6. The directing effects of the existing substituents converge to determine the most probable site of reaction.

-

Position C2: This position is ortho to both the chloro and iodo groups and meta to the trifluoromethyl group.

-

Position C4: This position is para to the chloro group, ortho to the trifluoromethyl group, and meta to the iodo group.

-

Position C6: This position is para to the iodo group, ortho to the trifluoromethyl group, and meta to the chloro group.

Let's analyze the electronic influences at each position:

-

The chloro group directs an incoming electrophile to its ortho (C2) and para (C4) positions.

-

The iodo group directs an incoming electrophile to its ortho (C2) and para (C6) positions.

-

The trifluoromethyl group directs an incoming electrophile to its meta (C2) position.

All three directing effects align to favor substitution at the C2 position . Both halogens direct ortho to this position, and the strongly deactivating trifluoromethyl group directs meta to it. The C4 and C6 positions are disfavored as they are ortho to the strongly deactivating -CF₃ group. Therefore, the C2 position is the most electronically favorable site for electrophilic attack.

Predicted Reaction Outcomes

While specific experimental data for electrophilic aromatic substitution on this compound is not extensively reported in the literature, a qualitative prediction of the product distribution can be made based on the analysis of directing effects.

| Reaction Type | Electrophile (E⁺) | Predicted Major Product | Predicted Minor Products |

| Nitration | NO₂⁺ | 1-Chloro-3-iodo-2-nitro-5-(trifluoromethyl)benzene | Negligible |

| Halogenation | Br⁺ / Cl⁺ | 2-Bromo-1-chloro-3-iodo-5-(trifluoromethyl)benzene | Negligible |

| Sulfonation | SO₃ | 2-Chloro-6-iodo-4-(trifluoromethyl)benzenesulfonic acid | Negligible |

| Friedel-Crafts | R⁺ / RCO⁺ | Reaction unlikely to proceed | N/A |

Note: Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated aromatic rings, such as this one. The presence of the -CF₃ group makes the ring too electron-poor to react with the carbocation or acylium ion electrophiles.

General Experimental Protocol: Nitration of a Deactivated Arene

The following is a generalized protocol for the nitration of a highly deactivated aromatic compound. This protocol should be adapted and optimized based on the specific substrate and laboratory safety guidelines.

Warning: This reaction involves the use of strong acids and generates a powerful nitrating agent. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

Materials:

-

This compound

-

Fuming nitric acid (HNO₃, 90%)

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the this compound in a minimal amount of dichloromethane. Cool the flask in an ice bath to 0°C.

-

Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath. This "mixed acid" generates the nitronium ion (NO₂⁺) electrophile.

-

Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of the aromatic compound over 30-60 minutes, ensuring the internal temperature does not rise above 5-10°C.

-

Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the deactivated nature of the substrate, the reaction may require several hours or even warming to room temperature.

-

Workup: Once the reaction is complete, pour the reaction mixture slowly over crushed ice. This will quench the reaction and dilute the acids.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3 x 50 mL).

-

Neutralization: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure nitro-substituted product.

Conclusion

The electrophilic aromatic substitution of this compound is challenging due to the cumulative deactivating effects of its three substituents. A thorough analysis of the directing effects indicates a strong preference for substitution at the C2 position, which is activated by resonance from both halogens and is the meta position relative to the trifluoromethyl group. Synthetic chemists targeting the functionalization of this scaffold should anticipate the need for forcing reaction conditions and expect high regioselectivity for the 2-substituted product. Friedel-Crafts reactions are unlikely to be successful. The provided general protocol offers a starting point for the development of specific synthetic procedures.

References

- 1. Buy this compound | 1189352-83-7 [smolecule.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]

- 6. youtube.com [youtube.com]

- 7. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

An In-depth Technical Guide to the Safe Handling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1-chloro-3-iodo-5-(trifluoromethyl)benzene (CAS No. 1189352-83-7), a versatile intermediate in organic synthesis. Due to its hazardous nature, strict adherence to safety protocols is essential to mitigate risks in the laboratory and during drug development processes. This document outlines the toxicological profile, handling procedures, emergency response, and disposal methods for this compound.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I.[1] Its structure, featuring chloro, iodo, and trifluoromethyl substituents, makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClF₃I | [1] |

| Molecular Weight | 306.45 g/mol | [1] |

| CAS Number | 1189352-83-7 | [1] |

| Appearance | Colorless to light-red/brown liquid | [2] |

| Purity | Typically ≥ 95% | [3] |

| Predicted XlogP | 4.1 | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin and eye irritation.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage | [1] |

Pictograms:

Signal Word: Danger[1]

Toxicological Data

No specific quantitative toxicological data (e.g., LD₅₀, LC₅₀) for this compound is readily available in the public domain. However, data for the structurally related compound 1-chloro-4-(trifluoromethyl)benzene (CAS No. 98-56-6) can be used as a conservative estimate for risk assessment. It is crucial to handle this compound with the assumption of similar or greater toxicity.

Table 3: Toxicological Data for 1-chloro-4-(trifluoromethyl)benzene (Surrogate Data)

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | > 5000 mg/kg bw | |

| LD₅₀ | Rabbit | Dermal | > 2700 mg/kg bw | |

| LC₅₀ | Rat | Inhalation | > 32 mg/L |

Sub-lethal effects observed in animal studies with 1-chloro-4-(trifluoromethyl)benzene include ataxia, loss of righting reflex, and loss of balance and coordination. Following inhalation exposure in humans, sublethal signs and symptoms can include labored breathing, drowsiness, dizziness, shortness of breath, coughing, edema, and chest pain.

Experimental Protocols for Safe Handling and Storage

Adherence to strict experimental protocols is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles that meet ANSI Z87.1 standards. A face shield may be necessary for splash hazards.[3]

-

Skin Protection: Chemical-resistant gloves (e.g., neoprene) should be worn.[3] It is advisable to wear two pairs of gloves, with the outer glove being removed and replaced immediately upon contamination.[3] A flame-retardant lab coat should be worn and fully buttoned.[5]

-

Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood.[3] If work outside a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Engineering Controls

-

Ventilation: Work exclusively in a well-ventilated area, preferably within a certified chemical fume hood with a face velocity of at least 100 feet per minute.[5]

-

Eyewash and Safety Shower: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[5]

Storage

-

Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]

-

Keep containers tightly closed to prevent the release of vapors.[6]

-

Store separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]

-

The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]

Spill Response

A minor spill can be managed by trained personnel, while a major spill requires an emergency response team.

Caption: Emergency spill response workflow for this compound.

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Waste Collection: Collect all waste materials (including contaminated absorbents and PPE) in a dedicated, properly labeled, and sealed container.[8]

-

Waste Segregation: Do not mix halogenated organic waste with other waste streams.[8]

-

Disposal Method: Dispose of the waste through a licensed hazardous waste disposal company. The preferred method of disposal is high-temperature incineration.[6] Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[10]

-

Conditions to Avoid: Avoid exposure to high temperatures, open flames, and incompatible materials.[10]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7]

-

Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes containing hydrogen chloride, hydrogen iodide, and hydrogen fluoride.[10]

Visualization of Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

Caption: Standard workflow for the safe handling of this compound.

This technical guide is intended to provide comprehensive safety information for trained professionals. Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 1189352-83-7 [smolecule.com]

- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 4. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]

- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. fishersci.com [fishersci.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. epa.gov [epa.gov]

- 10. oehha.ca.gov [oehha.ca.gov]

An In-depth Technical Guide to the Synthesis and Discovery of 1-chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of the versatile chemical intermediate, 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This compound serves as a critical building block in the synthesis of a wide array of functionalized aromatic compounds, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2]

Chemical and Physical Properties

This compound is an aromatic organic compound with the molecular formula C₇H₃ClF₃I.[3][4][5] The strategic placement of chloro, iodo, and trifluoromethyl groups on the benzene ring imparts unique reactivity and properties to the molecule. The trifluoromethyl group acts as a strong electron-withdrawing group, which influences the reactivity of the aromatic ring and enhances the metabolic stability and biological activity of its derivatives.[1][6]

| Property | Value | Source |

| CAS Number | 1189352-83-7 | [1][4][7] |

| Molecular Weight | 306.45 g/mol | [3][5] |

| Molecular Formula | C₇H₃ClF₃I | [3][4][5] |

| Density | 1.952 ± 0.06 g/cm³ (Predicted) | [4] |

| Boiling Point | 217.9 ± 35.0 °C (Predicted) | [4] |

| Appearance | Colorless to light yellow liquid | [8] |

| Purity | Typically 95% | [7] |

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes, including direct halogenation and multi-step classical synthesis.

A common and effective method involves a multi-step synthesis starting from 3-(trifluoromethyl)aniline. This pathway is outlined below.

Experimental Protocol: Synthesis via Diazotization and Sandmeyer Reactions

This protocol describes a potential synthetic route starting from 3-chloro-5-(trifluoromethyl)aniline, proceeding through diazotization followed by iodination and chlorination.

Step 1: Diazotization of 3-Chloro-5-(trifluoromethyl)aniline

-

Dissolve 3-chloro-5-(trifluoromethyl)aniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for a predetermined time (e.g., 30 minutes) to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Iodination)

-

Prepare a solution of potassium iodide (KI) in water.

-

Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to facilitate the decomposition of the diazonium salt and the formation of the iodo-substituted product.

-

After the reaction is complete, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane), wash the organic layer with sodium thiosulfate solution to remove excess iodine, followed by brine, and then dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Step 3: Purification

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Applications

The presence of three distinct functional groups on the benzene ring makes this compound a highly versatile reagent in organic synthesis.

-

Cross-Coupling Reactions: The iodo group is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds.[1]

-

Nucleophilic Aromatic Substitution: The chloro group can undergo nucleophilic aromatic substitution (SₙAr) reactions, enabling the introduction of various nucleophiles.[1]

-

Electrophilic Aromatic Substitution: The trifluoromethyl group is a meta-director and deactivates the ring towards electrophilic substitution.[1]

These reactive sites provide a logical pathway for the synthesis of more complex molecules.

References

- 1. Buy this compound | 1189352-83-7 [smolecule.com]

- 2. This compound (54743-42-5) at Nordmann - nordmann.global [nordmann.global]

- 3. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. This compound [lianhe-aigen.com]

- 6. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]

- 7. Synthonix, Inc > 1189352-83-7 | this compound [synthonix.com]

- 8. 3 - chloro - 5 - (trifluoroMethyl) benzene iodine | 1189352-83-7 [amp.chemicalbook.com]

A Technical Guide to 1-chloro-3-iodo-5-(trifluoromethyl)benzene: Synthesis, Properties, and Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core characteristics and potential research applications of the versatile synthetic building block, 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This trifunctional aromatic compound serves as a valuable precursor in medicinal chemistry and materials science, offering multiple reaction sites for the construction of complex molecular architectures.

Core Properties and Data

This compound is a halogenated aromatic compound with the molecular formula C₇H₃ClF₃I.[1][2] Its structure, featuring a chloro, an iodo, and a trifluoromethyl group on a benzene ring, provides a unique combination of reactivity and physicochemical properties. The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic nature of the aromatic ring, impacting its reactivity and imparting properties such as increased metabolic stability and lipophilicity in derivative compounds, which is highly desirable in drug discovery.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1189352-83-7 | [1][5] |

| Molecular Formula | C₇H₃ClF₃I | [1][2] |

| Molecular Weight | 306.45 g/mol | [2][6] |

| Melting Point | Approx. -30 °C | [3] |

| Boiling Point | 190-200 °C | [3] |

| Solubility | Soluble in organic solvents like ether, dichloromethane, and chloroform; poorly soluble in water. | [3] |

| Appearance | Colorless liquid (typical) | [7] |

Table 2: Spectroscopic Data Summary (Predicted/Typical)

| Technique | Data |

| ¹H NMR | Aromatic protons would appear as distinct multiplets in the aromatic region. |

| ¹³C NMR | Signals corresponding to the substituted aromatic carbons and the trifluoromethyl carbon would be observable. The carbon attached to the CF₃ group would show a characteristic quartet. |

| ¹⁹F NMR | A singlet corresponding to the CF₃ group would be present. |

| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ would be observed at m/z ≈ 306, with characteristic isotopic patterns for chlorine and iodine. |

Synthesis and Reactivity

The synthesis of this compound can be achieved through multi-step sequences involving halogenation and functional group manipulations. A common strategy involves the sequential introduction of the halogen substituents onto a trifluoromethyl-substituted benzene ring.[1]

The reactivity of this compound is primarily dictated by the three distinct functional groups on the aromatic ring. The iodine atom is the most reactive site for cross-coupling reactions, while the chlorine atom is more susceptible to nucleophilic aromatic substitution under specific conditions. The trifluoromethyl group directs incoming electrophiles to the ortho and para positions relative to itself, although the presence of two halogens makes further electrophilic substitution less favorable.

Key Research Applications and Experimental Protocols

The unique trifunctional nature of this compound makes it a valuable intermediate in several areas of chemical research.

Palladium-Catalyzed Cross-Coupling Reactions

The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the facile formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and aryl-alkyne structures.

The Suzuki-Miyaura coupling is a powerful method for creating biaryl compounds, a common motif in pharmaceuticals.[8]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling enables the synthesis of aryl-alkynes, which are important intermediates in organic synthesis and can be found in various bioactive molecules.[9]

Experimental Protocol: Generalized Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2 equiv.) in a suitable solvent such as triethylamine or a mixture of THF and an amine base, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.) and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.) under an inert atmosphere.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion.

-

Workup: Dilute the reaction mixture with an organic solvent and filter to remove the precipitated amine salt. Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

While less reactive than the iodo group in cross-coupling, the chloro group can undergo nucleophilic aromatic substitution, particularly when activated by the strongly electron-withdrawing trifluoromethyl group.[1][10] This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates.

Experimental Protocol: Generalized Nucleophilic Aromatic Substitution

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a polar aprotic solvent like DMSO or DMF.

-

Reagent Addition: Add the desired nucleophile (e.g., an amine or sodium alkoxide, 1.5-2.0 equiv.) and a base if necessary (e.g., potassium carbonate).

-

Reaction: Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and monitor the progress by TLC or LC-MS.

-

Workup: After cooling, pour the reaction mixture into water and extract the product with an organic solvent. Wash the combined organic layers with water and brine.

-

Purification: Dry, concentrate, and purify the product by chromatography or recrystallization.

Applications in Medicinal Chemistry

The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell membrane permeability.[11] this compound serves as a scaffold to introduce this important moiety into drug candidates. Its derivatives are being investigated for a range of therapeutic areas.[1]

Applications in Materials Science

The electronic properties imparted by the trifluoromethyl and halogen substituents make this compound and its derivatives of interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1][7]

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic transformations involving this compound.

Caption: Suzuki-Miyaura coupling workflow.

Caption: Sonogashira coupling workflow.

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.

Conclusion

This compound is a highly adaptable building block for organic synthesis. Its trifunctional nature allows for selective and sequential reactions, providing a clear pathway to a diverse range of complex molecules. For researchers in drug discovery and materials science, this compound offers a valuable starting point for the development of novel and functional chemical entities. The provided protocols and reaction pathways serve as a foundational guide for harnessing the synthetic potential of this versatile reagent.

References

- 1. Buy this compound | 1189352-83-7 [smolecule.com]

- 2. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CAS 87482-66-4 | Properties, Uses, Reliable Supplier & Safety Data China [chlorobenzene.ltd]

- 4. nbinno.com [nbinno.com]

- 5. This compound [lianhe-aigen.com]

- 6. This compound | C7H3ClF3I | CID 15365957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene; CAS No.: 928783-87-3 [chemshuttle.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Sonogashira Coupling [organic-chemistry.org]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Linchpin in the Reactivity of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The compound 1-chloro-3-iodo-5-(trifluoromethyl)benzene stands as a versatile and highly valuable building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science.[1] Its synthetic utility is not merely a consequence of its three distinct functional handles—a chloro, an iodo, and a trifluoromethyl group—but is profoundly dictated by the electronic and steric influences of the trifluoromethyl (CF₃) moiety. This guide elucidates the pivotal role of the CF₃ group in modulating the reactivity of the aromatic core and its halogen substituents, providing a comprehensive overview for professionals engaged in chemical research and development.

The Defining Influence: Electronic and Steric Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful substituents in synthetic chemistry, imparting a unique combination of properties to an aromatic ring.

-

Strong Inductive Effect: Due to the high electronegativity of the three fluorine atoms, the CF₃ group exerts a potent electron-withdrawing inductive effect (-I).[2] This effect significantly reduces the electron density of the benzene ring, a phenomenon that deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.[3]

-

Lipophilicity and Metabolic Stability: In drug design, the CF₃ group is frequently employed to enhance the lipophilicity of a molecule, which can improve membrane permeability and bioavailability.[4] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering the CF₃ group highly resistant to metabolic degradation, thereby increasing the in vivo half-life of drug candidates.[4]

-

Steric Profile: While bulkier than a hydrogen or fluorine atom, the CF₃ group has a well-defined steric presence that can be exploited to influence molecular conformation and interactions with biological targets.[4]

Reactivity of the Aromatic Ring

The electron-deficient nature of the aromatic ring, induced by the CF₃ group, governs its susceptibility to both electrophilic and nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS)

The CF₃ group is a strong deactivating group for electrophilic aromatic substitution, making reactions like nitration or halogenation more challenging compared to unsubstituted benzene.[3] Its powerful inductive electron withdrawal destabilizes the positively charged intermediate (Arenium ion) formed during the reaction.[5]

Crucially, the CF₃ group acts as a meta-director . Attack at the ortho or para positions results in a resonance structure where the positive charge is placed on the carbon atom directly bonded to the electron-withdrawing CF₃ group. This is a highly destabilized arrangement.[5] In contrast, meta attack ensures that the positive charge is never located adjacent to the CF₃-bearing carbon, leading to a more stable intermediate and favoring the formation of the meta-substituted product.[5]

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the strong electron-withdrawing nature of the trifluoromethyl group, in concert with the chloro and iodo substituents, activates the aromatic ring for nucleophilic aromatic substitution (SNAr).[1] This reaction is favored because the CF₃ group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction.[4][6] For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group to delocalize the negative charge onto the substituent.[4] In this compound, both the chloro and iodo groups are meta to the CF₃ group, which does not provide optimal resonance stabilization. However, the cumulative inductive effect of all three substituents still renders the ring sufficiently electron-poor to undergo SNAr under forcing conditions, although it is less facile than in ortho/para-activated systems.[1]

Selective Reactivity of Halogen Substituents in Cross-Coupling

The most significant synthetic utility of this compound arises from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C–I bond is significantly weaker and more polarizable than the C–Cl bond, making it far more susceptible to oxidative addition to a Pd(0) catalyst.[6] This reactivity difference (C-I > C-Br > C-Cl) allows for highly selective functionalization at the iodine-bearing position, leaving the chloro group intact for subsequent transformations.[6]

This selective reactivity makes the molecule a powerful bifunctional building block for sequential cross-coupling strategies, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[1][2]

Representative Data for Selective Cross-Coupling Reactions

While specific comparative studies on this compound are dispersed, the following table compiles representative conditions that exploit the selective reactivity of the C-I bond in similar trifluoromethylated aryl halides.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80-100 | 12-24 | >90 |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 | 18-36 | 85-95 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25-50 | 2-6 | >90 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | K₂CO₃ | DMF | 100-120 | 12-24 | 80-95 |

Note: Data is representative of typical conditions for selective C-I bond coupling in related substrates and serves as a guideline.

Experimental Protocols

General Protocol for Selective Suzuki-Miyaura Coupling

This protocol targets the selective cross-coupling at the C-I position.

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

-

Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL).

-

Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

General Protocol for Selective Buchwald-Hartwig Amination

This protocol details the selective C-N bond formation at the C-I position.

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Seal the tube and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously for the required time (typically 12-24 h), monitoring by TLC or GC-MS.[5]

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by flash column chromatography to afford the desired arylamine.

Conclusion

The trifluoromethyl group is the dominant controller of reactivity in this compound. Its profound electron-withdrawing nature deactivates the ring towards electrophilic substitution while directing incoming electrophiles to the meta position. Simultaneously, it activates the molecule for participation in cross-coupling reactions. Most importantly, the electronic properties imparted by the CF₃ group do not override the inherent bond-strength differences between the C-I and C-Cl bonds, allowing for exceptional regioselectivity in palladium-catalyzed transformations. This predictable and selective reactivity makes this compound an indispensable tool for the modular and efficient construction of complex, fluorinated molecules for the pharmaceutical and materials science industries.

References

- 1. Buy this compound | 1189352-83-7 [smolecule.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - this compound (C7H3ClF3I) [pubchemlite.lcsb.uni.lu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Methodological & Application

Synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene from 3-(trifluoromethyl)anisole: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-chloro-3-iodo-5-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science, starting from 3-(trifluoromethyl)anisole. The protocols outlined below are based on established chemical transformations.

Introduction

This compound is a valuable intermediate due to its trifluoromethyl group and two distinct halogen atoms, which allow for selective functionalization through various cross-coupling reactions. The following protocols describe a reliable three-step synthesis commencing with the iodination of 3-(trifluoromethyl)anisole, followed by demethylation and subsequent chlorination.

Overall Synthetic Pathway

The synthesis proceeds through the following key transformations:

-

Electrophilic Iodination: Introduction of an iodine atom onto the aromatic ring of 3-(trifluoromethyl)anisole.

-

Demethylation: Cleavage of the methyl ether to yield the corresponding phenol.

-

Chlorination: Conversion of the phenolic hydroxyl group to a chlorine atom to afford the final product.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1 | Iodination | Iodine monochloride (ICl), Aluminum trichloride (AlCl₃) | Dichloromethane | 0 - 5 | 2 - 4 h | ~78 |

| 2 | Demethylation | Boron tribromide (BBr₃) | Dichloromethane | -78 to rt | 1 - 3 h | High |

| 3 | Chlorination | Phosphorus pentachloride (PCl₅) | Neat | 110 | 2 - 5 h | Moderate to High |

Experimental Protocols

Step 1: Synthesis of 3-Iodo-5-(trifluoromethyl)anisole

This protocol describes the electrophilic iodination of 3-(trifluoromethyl)anisole using iodine monochloride.

Materials:

-

3-(Trifluoromethyl)anisole

-

Iodine monochloride (ICl)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-(trifluoromethyl)anisole (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere at 0 °C, add aluminum trichloride (1.1 eq) portion-wise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of iodine monochloride (1.1 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to 5 °C and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodo-5-(trifluoromethyl)anisole.[1]

Step 2: Synthesis of 3-Iodo-5-(trifluoromethyl)phenol

This protocol details the demethylation of 3-iodo-5-(trifluoromethyl)anisole to the corresponding phenol.

Materials:

-

3-Iodo-5-(trifluoromethyl)anisole

-

Boron tribromide (BBr₃) (1M solution in CH₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Methanol

-

Water

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3-iodo-5-(trifluoromethyl)anisole (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to -78 °C.

-

Slowly add a 1M solution of boron tribromide in dichloromethane (1.2 eq) to the stirred solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture to 0 °C and cautiously quench with methanol, followed by the slow addition of water.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 3-iodo-5-(trifluoromethyl)phenol can be purified by column chromatography if necessary.[1]

Step 3: Synthesis of this compound

This protocol describes the final chlorination step to produce the target compound.

Materials:

-

3-Iodo-5-(trifluoromethyl)phenol

-

Phosphorus pentachloride (PCl₅)

-

Ice-water

-

Diethyl ether

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flask equipped with a reflux condenser, carefully mix 3-iodo-5-(trifluoromethyl)phenol (1.0 eq) and phosphorus pentachloride (1.5 eq).

-

Heat the mixture to 110 °C and maintain this temperature for 2-5 hours. The reaction should be performed in a well-ventilated fume hood.

-

Monitor the reaction for the cessation of HCl gas evolution.

-

Cool the reaction mixture to room temperature and then carefully pour it onto ice-water.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.[1]

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The reaction conditions may require optimization depending on the scale and purity of the starting materials.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-Chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective palladium-catalyzed cross-coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene, a versatile building block in medicinal chemistry and materials science. The differential reactivity of the iodo and chloro substituents allows for regioselective functionalization, making this substrate particularly valuable for the synthesis of complex molecules. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the 3-position.[1]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. For this compound, the reaction can be performed selectively at the iodo position to synthesize a variety of biaryl compounds.

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 78 |

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 3-phenyl-1-chloro-5-(trifluoromethyl)benzene.

Materials:

-

This compound

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

-

Add a degassed mixture of toluene (8 mL) and deionized water (2 mL).

-

Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Caption: General workflow for Suzuki-Miyaura coupling.

Heck Reaction

The Heck reaction enables the formation of carbon-carbon bonds between aryl halides and alkenes. Selective vinylation at the iodo-position of this compound can be achieved to produce substituted styrenes.

Table 2: Exemplary Conditions for Heck Reaction

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 16 | 75 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 120 | 12 | 82 |

| 3 | Cyclohexene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 24 | 68 |

Note: The data in this table is representative and may require optimization for specific substrates.

Experimental Protocol: Heck Reaction

This protocol describes the synthesis of 1-chloro-3-styryl-5-(trifluoromethyl)benzene.

Materials:

-

This compound

-

Styrene

-

Palladium(II) acetate [Pd(OAc)₂]

-

Tri(o-tolyl)phosphine [P(o-tolyl)₃]

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv.), styrene (1.5 mmol, 1.5 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.) in DMF (5 mL).

-

Degas the mixture by bubbling with argon for 15 minutes.

-

Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%) to the mixture.

-

Seal the tube and heat the reaction to 100 °C for 16 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Filter the reaction mixture to remove any precipitated salts.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired stilbene derivative.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of 1-chloro-3-iodo-5-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 1-chloro-3-iodo-5-(trifluoromethyl)benzene. This trifunctionalized benzene derivative is a valuable building block in medicinal chemistry and materials science, offering multiple points for diversification. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for selective functionalization at the iodine position under appropriate catalytic conditions.

Introduction to Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide or triflate.[1][2] For substrates containing multiple halogen atoms, selective coupling can be achieved by exploiting the differential reactivity of the carbon-halogen bonds. The generally accepted order of reactivity for aryl halides in the oxidative addition step of the catalytic cycle is I > Br > OTf >> Cl.[3][4] This reactivity trend allows for the selective coupling at the more reactive C-I bond of this compound while leaving the C-Cl bond intact for subsequent transformations.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high selectivity and yield.[5][6] Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, can facilitate the coupling of even less reactive aryl chlorides; however, for selective coupling, milder conditions are typically employed.

Data Presentation: Comparison of Reaction Protocols

The following table summarizes various Suzuki-Miyaura coupling protocols applicable to the selective functionalization of aryl iodides in the presence of aryl chlorides, based on established methodologies for similar substrates.

| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield (%) | Notes |

| Protocol A | Pd(PPh₃)₄ (1-5) | - | Na₂CO₃ (2) or K₂CO₃ (2) | Toluene/Ethanol/H₂O (4:1:1) or Dioxane/H₂O (4:1) | 80-100 | 85-95 | A classic and widely used system for Suzuki couplings of aryl iodides and bromides. The chloride is expected to be unreactive under these conditions.[6] |

| Protocol B | Pd(OAc)₂ (2) | SPhos (4) or XPhos (4) | K₃PO₄ (2-3) | Toluene or Dioxane | Room Temp to 80 | 90-98 | Buchwald's ligands are highly effective for a broad range of substrates and can sometimes facilitate coupling at lower temperatures.[7] |

| Protocol C | PdCl₂(dppf)-CH₂Cl₂ adduct (3) | - | K₂CO₃ (2) or Cs₂CO₃ (2) | DMF or Dioxane | 80-110 | 88-96 | Dppf is a robust ligand that is effective for many Suzuki couplings, offering good yields and selectivity.[5] |

| Protocol D | Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₃PO₄ (2) or CsF (2) | THF or Toluene | Room Temp to 70 | >90 | The use of a bulky, electron-rich phosphine ligand can enhance catalytic activity.[1] |

Experimental Protocols

The following are detailed, representative experimental protocols for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.